molecular formula C13H11NO2 B14402921 Naphthalen-1-yl ethenylcarbamate CAS No. 88309-46-0

Naphthalen-1-yl ethenylcarbamate

Cat. No.: B14402921
CAS No.: 88309-46-0
M. Wt: 213.23 g/mol
InChI Key: ZOLXLJDUUXZNPW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl ethenylcarbamate (C13H11NO2) is a carbamate derivative featuring a naphthalene core substituted with an ethenylcarbamate group. Carbamates are well-known for their diverse biological activities, including antimicrobial, insecticidal, and enzymatic inhibitory properties.

Properties

CAS No.

88309-46-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

naphthalen-1-yl N-ethenylcarbamate

InChI

InChI=1S/C13H11NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15)

InChI Key

ZOLXLJDUUXZNPW-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of Naphthalen-1-yl ethenylcarbamate typically involves the reaction of naphthalene derivatives with ethenylcarbamate precursors. One common method involves the use of solid sodium hydroxide as a base in the presence of ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Naphthalen-1-yl ethenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalen-1-yl ethenylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other naphthalene derivatives. In biology, it has been studied for its antimicrobial and antioxidant properties . In medicine, it is being explored for its potential use in drug development due to its cytotoxic and anti-inflammatory activities . Additionally, it has industrial applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl ethenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell wall synthesis and metabolism . The compound’s effects are mediated through its binding to key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of carbamates is highly dependent on substituents. Key comparisons include:

Compound Structure Key Features
Naphthalen-1-yl ethenylcarbamate C13H11NO2 (ethenyl group) Ethenyl group may enhance π-π stacking with aromatic bacterial targets.
1-Naphthyl ethylcarbamate () C13H13NO2 (ethyl group) Ethyl substituent increases lipophilicity (logP ~3.2).
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate () C20H15Cl3NO3 Trichlorophenyl group enhances antistaphylococcal activity (MIC: 0.018–0.064 µM).
Ethyl (2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methylcarbamate () C21H18N2O5 Nitrophenyl and hydroxynaphthyl groups introduce polar interactions.

Key Observations :

  • Ethenyl vs.
  • Chlorinated Derivatives : The addition of trichlorophenyl groups () significantly enhances antibacterial potency, suggesting that electron-withdrawing substituents improve target binding.
Physicochemical Properties
  • Lipophilicity : Ethylcarbamates (logP ~3.2) exhibit optimal balance between solubility and membrane penetration. Ethenylcarbamates likely have lower logP values, which could reduce cytotoxicity (Selectivity Index >20 in some cases) but may limit bioavailability .
  • Cytotoxicity: In THP-1 cells, ethylcarbamates showed SI >20, while heptylcarbamates (higher logP) had reduced SI due to non-specific membrane disruption .
Structural and Crystallographic Insights
  • Naphthalene Conformation : Planar naphthalene rings (as seen in ) facilitate stacking interactions with bacterial enzymes or DNA. The ethenyl group may introduce slight torsional strain, altering binding geometry .

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